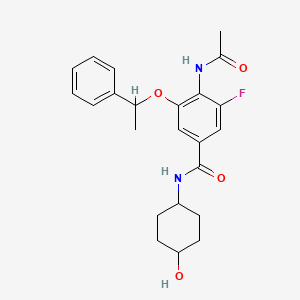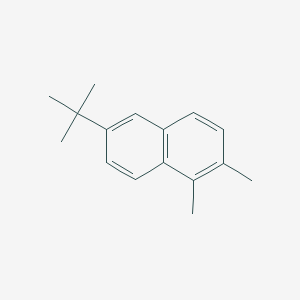![molecular formula C54H46Cl2P2Ru+ B12518527 [RuCl(p-cymene)((R)-binap)]Cl](/img/structure/B12518527.png)
[RuCl(p-cymene)((R)-binap)]Cl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [RuCl(p-cymene)(®-binap)]Cl is a ruthenium-based complex where the central ruthenium atom is coordinated with a chloride ion, a p-cymene ligand, and a chiral ®-binap ligand. This compound is notable for its applications in asymmetric catalysis, particularly in the field of organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [RuCl(p-cymene)(®-binap)]Cl typically involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with p-cymene and ®-binap under controlled conditions. One common method involves the use of a weak base under aerobic conditions to facilitate the formation of the complex . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yields.
Industrial Production Methods
Industrial production of [RuCl(p-cymene)(®-binap)]Cl follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[RuCl(p-cymene)(®-binap)]Cl undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst.
Reduction: It can also be involved in reduction reactions, particularly in asymmetric hydrogenation.
Substitution: Ligand substitution reactions are common, where the chloride ion or the p-cymene ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving [RuCl(p-cymene)(®-binap)]Cl include hydrogen gas for hydrogenation reactions, oxidizing agents like oxygen or peroxides for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the chiral ®-binap ligand.
Major Products
The major products formed from reactions involving [RuCl(p-cymene)(®-binap)]Cl depend on the specific reaction type. For example, in asymmetric hydrogenation, the major products are often chiral alcohols or amines. In oxidation reactions, the products can include epoxides or ketones.
Aplicaciones Científicas De Investigación
[RuCl(p-cymene)(®-binap)]Cl has a wide range of scientific research applications, including:
Chemistry: It is widely used as a catalyst in asymmetric synthesis, particularly in the hydrogenation of prochiral substrates to produce chiral products.
Biology: The compound has been studied for its potential biological activity, including its interactions with biomolecules and its potential as a therapeutic agent.
Medicine: Research has explored its use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of [RuCl(p-cymene)(®-binap)]Cl involves the coordination of the ruthenium center with the substrate, followed by the activation of the substrate through various pathways. The chiral ®-binap ligand plays a crucial role in inducing asymmetry in the reaction, leading to the formation of chiral products. The molecular targets and pathways involved depend on the specific reaction and substrate but often include the activation of hydrogen or oxygen molecules and the formation of intermediate complexes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [RuCl(p-cymene)(®-binap)]Cl include:
(Cymene)ruthenium dichloride dimer: This compound has a similar structure but lacks the chiral ®-binap ligand.
[RuCl2(NHC)(p-cymene)] complexes: These complexes feature N-heterocyclic carbene ligands instead of ®-binap and are used in similar catalytic applications.
Uniqueness
The uniqueness of [RuCl(p-cymene)(®-binap)]Cl lies in its chiral ®-binap ligand, which imparts high enantioselectivity to the reactions it catalyzes. This makes it particularly valuable in the synthesis of chiral compounds, which are important in pharmaceuticals and fine chemicals.
Propiedades
Fórmula molecular |
C54H46Cl2P2Ru+ |
|---|---|
Peso molecular |
928.9 g/mol |
Nombre IUPAC |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);dichloride |
InChI |
InChI=1S/C44H32P2.C10H14.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-8(2)10-6-4-9(3)5-7-10;;;/h1-32H;4-8H,1-3H3;2*1H;/q;;;;+3/p-2 |
Clave InChI |
MMAGOHNRINMYDK-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Ru+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one](/img/structure/B12518445.png)
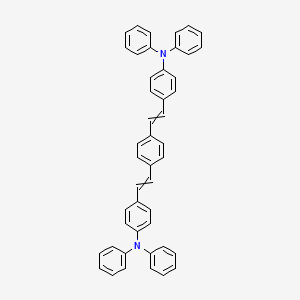
![N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518449.png)
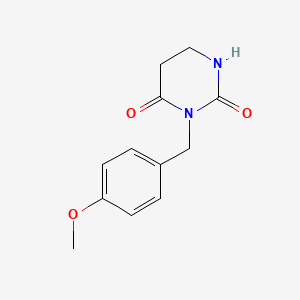

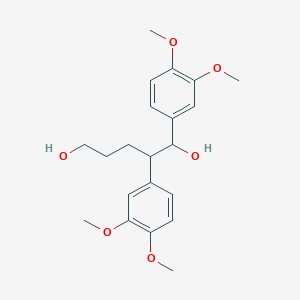
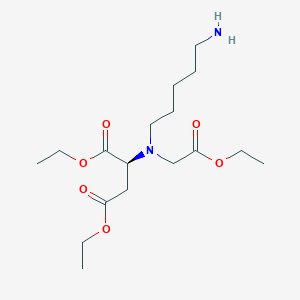
![N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518478.png)
![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12518485.png)
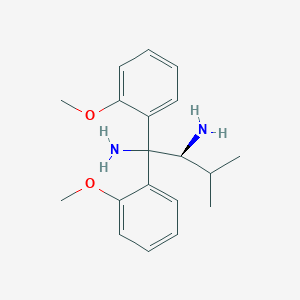
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B12518497.png)
